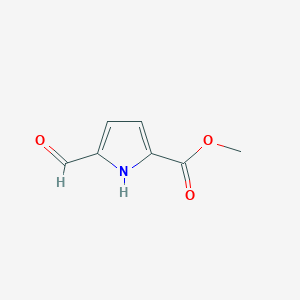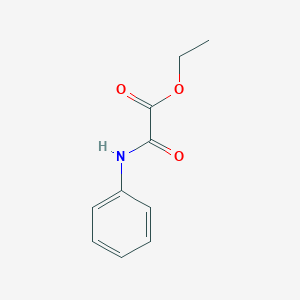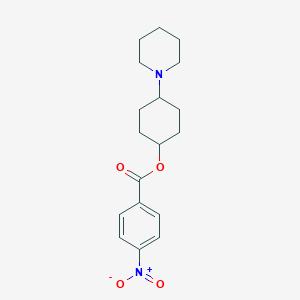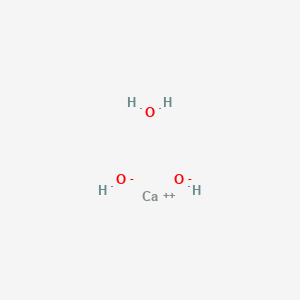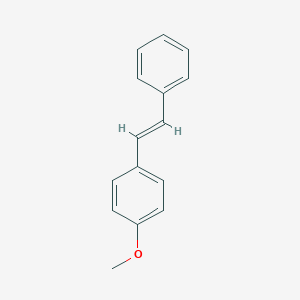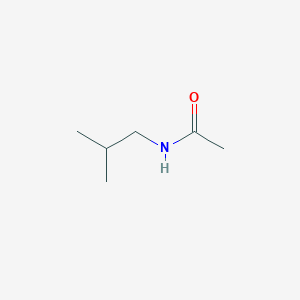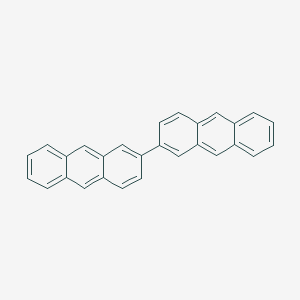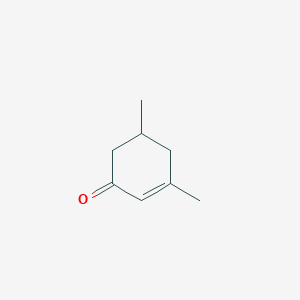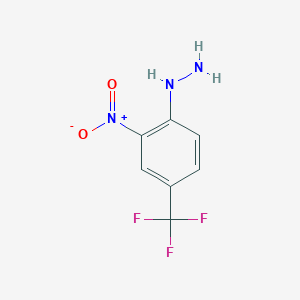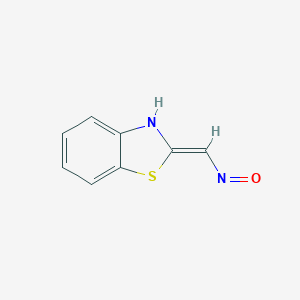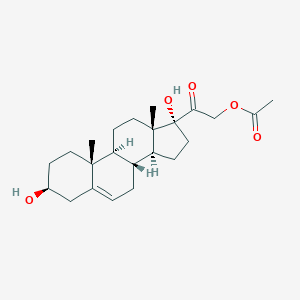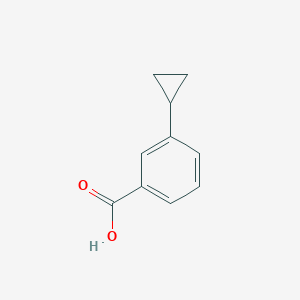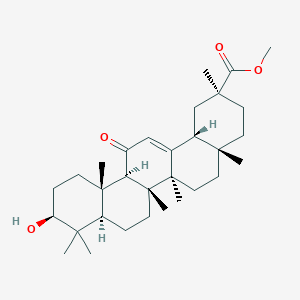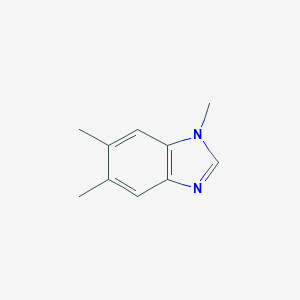
1,5,6-Trimethylbenzimidazole
Overview
Description
1,5,6-Trimethylbenzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole core with three methyl groups attached at the 1, 5, and 6 positions. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
1,5,6-Trimethylbenzimidazole (TMB) is a derivative of benzimidazole, a class of organic compounds that have been found to exhibit diverse pharmacological activities Benzimidazoles are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure .
Mode of Action
Benzimidazoles, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of TMB with its target would depend on the chemical structure of TMB and the nature of the target.
Biochemical Pathways
Benzimidazoles are known to affect various biochemical pathways, depending on their targets . For instance, some benzimidazoles have been found to inhibit enzymes involved in critical biological processes, thereby affecting the corresponding biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of benzimidazoles, it can be inferred that tmb might exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
1,5,6-Trimethylbenzimidazole interacts with various biomolecules in biochemical reactions. It is part of the structure of certain coordination compounds, where it binds to the central metal atom . The nature of these interactions is largely determined by the electronic properties of the axial group in the compound .
Cellular Effects
Benzimidazole derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer and cytotoxic activities .
Molecular Mechanism
Benzimidazole derivatives are known to interact with biopolymers of the living system due to their structural similarity to naturally occurring nucleotides . This interaction could potentially influence gene expression, enzyme activation or inhibition, and other molecular processes.
Metabolic Pathways
Benzimidazole derivatives are known to interact with various enzymes and cofactors , suggesting that this compound could potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5,6-Trimethylbenzimidazole can be synthesized through the condensation of o-phenylenediamine with trimethyl orthoformate. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring. The reaction can be represented as follows:
C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,5,6-Trimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to a dihydrobenzimidazole derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,5,6-Trimethylbenzimidazole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Benzimidazole: The parent compound, lacking the methyl groups, is widely studied for its diverse applications.
2,5,6-Trimethylbenzimidazole: Another derivative with methyl groups at different positions, offering distinct chemical properties.
N-Ribosyl-dimethylbenzimidazole: Found in vitamin B12, highlighting the biological significance of benzimidazole derivatives.
Uniqueness: 1,5,6-Trimethylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives.
Properties
IUPAC Name |
1,5,6-trimethylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-4-9-10(5-8(7)2)12(3)6-11-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAVJMARZPTUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
